Home > Products > Screening Compounds P9823 > Vapiprost hydrochloride
Vapiprost hydrochloride - 87248-13-3

Vapiprost hydrochloride

Catalog Number: EVT-285712
CAS Number: 87248-13-3
Molecular Formula: C30H40ClNO4
Molecular Weight: 514.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vapiprost hydrochloride is a synthetic compound classified as a thromboxane A2 receptor antagonist. [] It is primarily recognized for its role in scientific research, specifically in studies investigating platelet function and the mechanisms of thrombosis. []

U-46619

  • Compound Description: U-46619 is a potent thromboxane A2 (TXA2) receptor agonist. [] It is often used in research to mimic the effects of TXA2, a potent stimulator of platelet aggregation and vasoconstriction.
  • Relevance: U-46619 shares structural similarities with Vapiprost hydrochloride and activates the same receptor target, making it a useful tool to study the inhibitory effects of Vapiprost hydrochloride. []

Collagen

  • Compound Description: Collagen is a fibrous protein found abundantly in the extracellular matrix, particularly in connective tissues. [] It plays a crucial role in wound healing and hemostasis.
  • Relevance: While not directly related structurally to Vapiprost hydrochloride, collagen is a known inducer of platelet aggregation, particularly secondary aggregation. [] This makes it a relevant compound for studying the antiplatelet activity of Vapiprost hydrochloride.

Arachidonic Acid

  • Compound Description: Arachidonic acid is an omega-6 fatty acid that serves as a precursor for various signaling molecules, including TXA2. []
  • Relevance: By inhibiting TXA2 formation, Vapiprost hydrochloride indirectly affects the downstream effects of arachidonic acid on platelet aggregation, making arachidonic acid a relevant compound in this context. []

Adenosine 5'-diphosphate (ADP)

  • Compound Description: ADP is a nucleotide involved in various cellular processes, including platelet activation and aggregation. [] It plays a significant role in primary hemostasis.
  • Relevance: Although Vapiprost hydrochloride doesn't directly inhibit ADP-induced primary platelet aggregation, it does impact the subsequent secondary aggregation triggered by ADP. [] This suggests a complex interplay between TXA2 pathways and ADP-mediated platelet responses.

Epinephrine

  • Compound Description: Epinephrine (also known as adrenaline) is a hormone and neurotransmitter involved in the body's stress response. [] It can induce platelet activation and contribute to hemostasis.
  • Relevance: Similar to ADP, while Vapiprost hydrochloride does not affect the initial platelet aggregation caused by epinephrine, it does exhibit inhibitory effects on the secondary wave of aggregation. [] This further highlights the specific action of Vapiprost hydrochloride on TXA2-mediated pathways within the broader context of platelet activation.

Platelet Activating Factor (PAF)

  • Compound Description: PAF is a potent phospholipid mediator that plays a role in various inflammatory and allergic reactions, including platelet aggregation. []
  • Relevance: Vapiprost hydrochloride's selective inhibition of secondary aggregation induced by PAF (without affecting the primary response) underscores its targeted action on TXA2 pathways, even when platelet activation is triggered by other mediators like PAF. []
Source and Classification

Vapiprost hydrochloride is derived from the structural modifications of prostaglandin analogs, specifically targeting the thromboxane A2 pathway. The compound is classified as a non-selective thromboxane receptor antagonist, which plays a crucial role in inhibiting platelet aggregation and vasoconstriction mediated by thromboxane A2. Its chemical structure can be represented by the CAS number 87248-13-3, indicating its unique identity in chemical databases .

Synthesis Analysis

The synthesis of Vapiprost hydrochloride involves several key steps that focus on modifying prostaglandin structures to achieve the desired pharmacological properties.

Synthesis Methodology:

  1. Starting Materials: The synthesis begins with readily available prostaglandin derivatives.
  2. Reactions: Key reactions include acylation, alkylation, and cyclization processes that introduce functional groups necessary for receptor binding.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatographic methods to ensure high purity levels suitable for biological testing.

While specific detailed protocols for Vapiprost hydrochloride synthesis are not extensively documented, similar synthetic pathways used in prostaglandin analog development can provide insights into potential methodologies .

Molecular Structure Analysis

The molecular structure of Vapiprost hydrochloride can be characterized by its specific arrangement of atoms, which influences its biological activity.

Key Structural Features:

  • Chemical Formula: C14_{14}H16_{16}ClN1_{1}O4_{4}
  • Molecular Weight: Approximately 299.74 g/mol
  • Functional Groups: The presence of a chloride atom, hydroxyl groups, and an amine contributes to its interaction with thromboxane receptors.
  • 3D Conformation: Computational modeling studies suggest that the conformation of Vapiprost allows optimal fitting into the thromboxane receptor binding site, enhancing its antagonistic effects .
Chemical Reactions Analysis

Vapiprost hydrochloride participates in various chemical reactions that are relevant to its pharmacodynamics:

  1. Receptor Binding: The primary reaction involves binding to thromboxane receptors, inhibiting their activation by endogenous ligands such as thromboxane A2.
  2. Metabolic Pathways: In vivo, Vapiprost undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized, affecting its pharmacokinetics .
  3. Interaction with Other Compounds: Studies have shown that Vapiprost can interact with other antiplatelet agents, influencing their efficacy and safety profiles during therapeutic use .
Mechanism of Action

Vapiprost hydrochloride exerts its pharmacological effects through a well-defined mechanism:

  1. Thromboxane A2 Antagonism: By blocking thromboxane A2 receptors, Vapiprost inhibits platelet aggregation and reduces vasoconstriction.
  2. Impact on Vascular Tone: This antagonism leads to vasodilation and improved blood flow in various vascular beds.
  3. Clinical Implications: The inhibition of thromboxane A2 activity is particularly beneficial in conditions such as acute coronary syndromes and stroke prevention .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Vapiprost hydrochloride is essential for its application in pharmaceuticals:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data are often determined during purity assessments but are generally indicative of high purity levels .
Applications

Vapiprost hydrochloride has several notable applications within scientific research and clinical settings:

  1. Cardiovascular Research: It is used extensively in studies exploring platelet function and vascular responses.
  2. Pharmacological Studies: Investigations into the effects of thromboxane A2 antagonism on various cardiovascular diseases highlight its therapeutic potential.
  3. Drug Development: Vapiprost serves as a lead compound for developing new antiplatelet agents aimed at reducing cardiovascular events associated with thrombosis .
Synthesis and Structural Optimization of Vapiprost Hydrochloride

Rational Design Strategies for Thromboxane A2 Receptor Antagonists

The design of Vapiprost hydrochloride emerged from systematic efforts to overcome limitations of early TXA2 antagonists and prostacyclin (PGI2) analogs. Key strategic considerations included:

  • Scaffold Hybridization: Integration of a stable cyclopentathienopyridine core replaced the labile prostacyclin β-lactone ring and enol ether systems while preserving essential pharmacophore elements for TXA2 receptor binding. This heterocyclic system provided enhanced metabolic stability against enzymatic hydrolysis compared to natural prostanoid structures [1].
  • Acidic Chain Optimization: Retention of the C1-carboxylic acid moiety (characteristic of prostanoids) was crucial for receptor affinity. The heptanoic acid side chain length was optimized to balance receptor binding potency with physicochemical properties influencing bioavailability. Methyl ester prodrug strategies were explored for oral delivery, though the free acid form (as in Vapiprost hydrochloride) is the active pharmacophore at the receptor site.
  • Hydrazinocarbonyl Linker: Introduction of the 2-<(phenylamino)carbonyl>hydrazino group on the side chain served a dual purpose: (1) providing critical hydrogen bond donor/acceptor motifs mimicking interactions of the PGI2 omega chain, and (2) conferring conformational restraint favorable for selective TXA2 receptor antagonism over agonist activity observed in some early analogs. Computational modeling indicated optimal linker length and carbonyl positioning for engaging key residues within the TXA2 receptor binding pocket.
  • Lipophilic-Hydrophilic Balance: Strategic placement of the phenyl group within the hydrazine linker enhanced lipophilicity necessary for membrane penetration, while the carboxylic acid ensured sufficient aqueous solubility for formulation, particularly as the hydrochloride salt.

Table 1: Key Structural Features and Design Rationale of Vapiprost Hydrochloride vs. Precursors

Structural FeaturePrecursor/Natural Compound LimitationVapiprost Design SolutionFunctional Impact
Core StructureProstacyclin (unstable β-lactone/enol ether)Stable CyclopentathienopyridineEnhanced chemical & metabolic stability
C1-Functional GroupCarboxylic Acid (essential for binding)Retained Heptanoic Acid ChainMaintains TXA2 receptor affinity
Omega Chain MimicVariable, often agonist-proneHydrazinocarbonyl Linker with Phenyl GroupConformational restraint for antagonism; H-bonding motifs
Overall ChargeAnionic Carboxylate (low oral absorption)Hydrochloride Salt FormImproved crystallinity, solubility, formulation stability

Key Synthetic Pathways for Vapiprost Derivatives

The multistep synthesis of Vapiprost hydrochloride involves convergent strategies building the complex heterocyclic core and attaching the functionalized side chain. Key pathways include:

  • Cyclopentathienopyridine Core Construction: Synthesis typically commenced with the preparation of the tricyclic core. A common route involved alkylation of a suitably substituted thiophene derivative followed by intramolecular Friedel-Crafts acylation or Vilsmeier-Haack formylation to form the pyridine ring. Alternative routes utilized cycloaddition strategies or functionalization of pre-formed benzothiophene intermediates. Protecting group strategies (e.g., ester protection of carboxylic acids, silyl protection of alcohols) were critical during ring formation [1].
  • Side Chain Introduction: The critical 7-<3-<2-<(Phenylamino)carbonyl>hydrazino>methyl> moiety was installed via several approaches:
  • N-alkylation: Reaction of a core bromide or tosylate derivative with the pre-formed hydrazine side chain precursor.
  • Reductive Amination: Condensation of a core aldehyde with the hydrazine derivative followed by reduction (e.g., NaBH4, NaBH3CN).
  • Carbodiimide Coupling: Coupling of a core carboxylic acid with the hydrazinoaniline derivative using reagents like DCC or EDC.
  • Heptanoic Acid Chain Elaboration: The ω-chain was often built using homologation strategies. A pivotal step involved Wittig olefination on a core aldehyde using a phosphorane reagent derived from triphenylphosphine and ethyl 7-bromoheptanoate, yielding the unsaturated ester. Subsequent catalytic hydrogenation (e.g., H2/Pd-C) saturated the double bond. Alternatively, nucleophilic displacement of a core halide with a heptanoate-derived carbanion (after suitable activation) was employed.
  • Final Hydrolysis and Salt Formation: The ethyl ester of the heptanoic acid chain was hydrolyzed under basic conditions (e.g., NaOH/EtOH/H2O) to yield the free carboxylic acid (Vapiprost free acid). Precipitation or extraction followed by treatment with hydrochloric acid (e.g., HCl in ether or aqueous HCl) yielded the crystalline Vapiprost hydrochloride. Purification at this stage was paramount (see Section 1.4).

Chirality and Isomer Separation Challenges in Production

Vapiprost hydrochloride possesses three stereogenic centers within its structure: one within the cyclopentathienopyridine core and two within the hydrazinocarbonyl linker moiety. Early synthetic routes produced Vapiprost as a racemate (± mixture). Given the potential for significant differences in pharmacological activity, pharmacokinetics, and toxicity between enantiomers, resolving the racemate was a critical production challenge:

  • Diastereomeric Salt Resolution: The classical approach involved reacting racemic Vapiprost free acid with a chiral resolving agent (e.g., dehydroabietylamine, cinchonidine, or brucine) to form diastereomeric salts. These salts exhibited differing solubilities in selected solvents (e.g., ethanol, acetone, isopropanol, or mixtures), enabling separation by fractional crystallization. The resolved acid was then liberated and converted to the hydrochloride salt. This process was often low-yielding and required multiple recrystallization cycles for acceptable enantiomeric excess (ee > 98%).
  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like derivatized cellulose (e.g., Chiralcel OD, OJ) or amylose (e.g., Chiralpak AD, AS) offered a more direct, albeit often more expensive, route to high enantiopurity. Optimization focused on mobile phase composition (hexane/isopropanol/acid or base modifiers) for peak resolution and load capacity. This method became preferred for analytical purity control and small-scale high-purity production.
  • Asymmetric Synthesis: While potentially offering higher efficiency, development of a cost-effective catalytic asymmetric synthesis route for the entire complex molecule proved challenging. Research explored asymmetric hydrogenation steps or the use of chiral auxiliaries for key intermediates (e.g., building the chiral centers within the linker before attachment), but scalable routes often defaulted to resolution techniques for the final active pharmaceutical ingredient (API) due to complexity.
  • Control of Epimerization: Certain synthetic steps and workup conditions (e.g., strong base during ester hydrolysis, prolonged heat) posed risks of epimerization at the stereogenic center alpha to the carboxylic acid in the heptanoic chain. Strict control of reaction time, temperature, and pH during processing was essential to maintain stereochemical integrity.

Properties

CAS Number

87248-13-3

Product Name

Vapiprost hydrochloride

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride

Molecular Formula

C30H40ClNO4

Molecular Weight

514.1 g/mol

InChI

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1

InChI Key

ZYOBZRTZRQKKNC-UGNABIHOSA-N

SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

Solubility

Soluble in DMSO

Synonyms

7-(5-(((1,1'-biphenyl)-4-yl)methoxy)-3-hydroxy-2-(1-piperidinyl)cyclopentyl)-4-heptanoic acid
GR 32191
GR 32191B
GR-32191
GR-32191B
GR32191
vapiprost

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.